3,4-DIMETHOXY-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE
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Overview
Description
3,4-Dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a complex organic compound with the molecular formula C25H23N3O4S.
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidines, a related class of compounds, have been reported to exhibit diverse biological activities , suggesting that they may interact with multiple targets.
Mode of Action
It’s worth noting that thieno[3,4-d]pyrimidin-4(3h)-thione, a structurally similar compound, has been shown to generate singlet oxygen efficiently, indicating a potential photodynamic therapeutic action .
Biochemical Pathways
The generation of singlet oxygen by related compounds suggests that it may influence oxidative stress pathways .
Result of Action
Related compounds have been shown to exhibit high photodynamic efficacy against certain cancer cells , suggesting potential cytotoxic effects.
Action Environment
The photodynamic activity of related compounds suggests that light exposure could be a significant environmental factor .
Preparation Methods
The synthesis of 3,4-DIMETHOXY-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE typically involves multiple steps. One common method starts with the preparation of thieno[2,3-d]pyrimidine derivatives. This can be achieved by heating thiophene-2-carboxamides in formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
3,4-Dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups or the thieno[2,3-d]pyrimidine ring.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide has several scientific research applications:
Comparison with Similar Compounds
3,4-Dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can be compared with other thieno[2,3-d]pyrimidine derivatives. Similar compounds include:
Thieno[2,3-d]pyrimidin-4-yl morpholine: Known for its biological activities and synthetic versatility.
Thieno[3,2-d]pyrimidine-7-carbonitriles: These compounds also exhibit diverse biological activities and are used in various synthetic applications.
The uniqueness of 3,4-DIMETHOXY-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE lies in its specific substitution pattern and the resulting biological and chemical properties .
Properties
IUPAC Name |
3,4-dimethoxy-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-20-11-4-3-9(7-12(11)21-2)14(19)18-13-10-5-6-22-15(10)17-8-16-13/h3-8H,1-2H3,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBLTEFKSVAACD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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